(Hydroxyethyloxy)tri(Ethyloxy)octane
Overview
Description
“(Hydroxyethyloxy)tri(Ethyloxy)octane”, also known as HETEO, is a synthetic organic compound . It belongs to the class of organic compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide . It is composed of a hydroxyethyloxy group followed by a triethyloxy group and an octane group. It is a colorless liquid that has a mild odor and is insoluble in water.
Molecular Structure Analysis
The molecular formula of “(Hydroxyethyloxy)tri(Ethyloxy)octane” is C16H34O5 . The average molecular weight is 306.4382 g/mol . The IUPAC name for this compound is 2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol .
Physical And Chemical Properties Analysis
“(Hydroxyethyloxy)tri(Ethyloxy)octane” is a colorless liquid with a mild odor. It is insoluble in water. The compound has a molecular weight of 306.44 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has a rotatable bond count of 18 .
Scientific Research Applications
Synthesis and Core Construction:
- The compound has been instrumental in the efficient, second-generation synthesis of the dioxabicyclo[3.2.1]octane core of (+)-sorangicin A. This synthesis involves a three-component union, a KHMDS-promoted epoxide ring formation-ring opening cascade, Takai olefination, and chemoselective Sharpless dihydroxylation. The assembly of the triene acid system was achieved through a meticulous process involving Stille cross-coupling and mild hydrolysis while preserving the triene configuration (Smith & Dong, 2009).
Applications in Polymer/Composite Material Fabrication:
- The compound has shown promise in enhancing the adhesion strength of polyethylene to paperboard when used in blends. This enhancement in adhesion was attributed to mechanical interlocks and probable interfacial interaction between the amide groups of the compound and hydroxyl groups of the paperboard. Notably, an increase in adhesion strength was observed with less than 10 wt% of the compound in the blends, showing its efficiency in small quantities (Nguyen, Männle, & Gregersen, 2012).
Polymer Nanocomposite Development:
- In polymer nanocomposites, octakis-functionalized polyhedral oligomeric silsesquioxanes, which may share structural similarities with (Hydroxyethyloxy)tri(Ethyloxy)octane, were synthesized and found to significantly influence the physical properties of the polymers. This study emphasized the effects of functional groups on the crystallization kinetics and thermal stability of polymer nanocomposites, highlighting the potential of compounds like (Hydroxyethyloxy)tri(Ethyloxy)octane in enhancing and modifying the properties of polymeric materials (Huang, Tsai, & Kuo, 2009).
properties
IUPAC Name |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZZFHAVXYAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066479 | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Hydroxyethyloxy)tri(Ethyloxy)octane | |
CAS RN |
19327-39-0 | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Citations
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